molecular formula C19H21N3OS B12619092 N-[2-(Cyclopentyloxy)phenyl]-5-ethylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-88-1

N-[2-(Cyclopentyloxy)phenyl]-5-ethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12619092
CAS No.: 917907-88-1
M. Wt: 339.5 g/mol
InChI Key: PHQCITAGMYAOMN-UHFFFAOYSA-N
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Description

N-[2-(Cyclopentyloxy)phenyl]-5-ethylthieno[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a phenyl ring substituted with a cyclopentyloxy group.

Preparation Methods

The synthesis of N-[2-(Cyclopentyloxy)phenyl]-5-ethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the phenyl ring: The phenyl ring with a cyclopentyloxy substituent can be introduced through nucleophilic aromatic substitution or other suitable coupling reactions.

    Final assembly: The final step involves coupling the thieno[2,3-d]pyrimidine core with the substituted phenyl ring under appropriate reaction conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-[2-(Cyclopentyloxy)phenyl]-5-ethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

N-[2-(Cyclopentyloxy)phenyl]-5-ethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(Cyclopentyloxy)phenyl]-5-ethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting specific enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[2-(Cyclopentyloxy)phenyl]-5-ethylthieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has a similar pyrimidine core but different substituents, leading to different biological activities.

    Thieno[3,2-d]pyrimidin-4-amine derivatives: These compounds have a similar thieno[2,3-d]pyrimidine core but different substituents, affecting their chemical and biological properties.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

917907-88-1

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

N-(2-cyclopentyloxyphenyl)-5-ethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H21N3OS/c1-2-13-11-24-19-17(13)18(20-12-21-19)22-15-9-5-6-10-16(15)23-14-7-3-4-8-14/h5-6,9-12,14H,2-4,7-8H2,1H3,(H,20,21,22)

InChI Key

PHQCITAGMYAOMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3OC4CCCC4

Origin of Product

United States

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